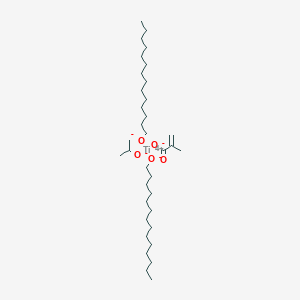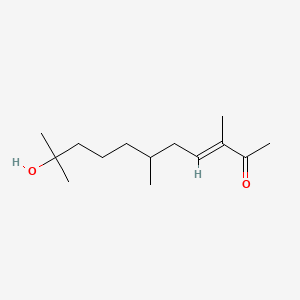
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one is an organic compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol It is characterized by the presence of a hydroxy group, three methyl groups, and an enone structure
Preparation Methods
The synthesis of 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable precursors, followed by selective reduction and oxidation steps to introduce the hydroxy and enone functionalities . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone structure can be reduced to form a saturated alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 10-Hydroxy-3,6,10-trimethylundec-3-en-2-one involves its interaction with specific molecular targets. The hydroxy and enone groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic addition, and other interactions that influence its biological and chemical effects.
Comparison with Similar Compounds
10-Hydroxy-3,6,10-trimethylundec-3-en-2-one can be compared with similar compounds such as:
10-Hydroxy-3,6,10-trimethylundec-2-en-2-one: Differing in the position of the double bond.
10-Hydroxy-3,6,10-trimethylundec-3-en-3-one: Differing in the position of the hydroxy group. These compounds share similar structural features but exhibit distinct chemical and physical properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
68141-19-5 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(E)-10-hydroxy-3,6,10-trimethylundec-3-en-2-one |
InChI |
InChI=1S/C14H26O2/c1-11(7-6-10-14(4,5)16)8-9-12(2)13(3)15/h9,11,16H,6-8,10H2,1-5H3/b12-9+ |
InChI Key |
ZYZZYMDGACMDKZ-FMIVXFBMSA-N |
Isomeric SMILES |
CC(CCCC(C)(C)O)C/C=C(\C)/C(=O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)CC=C(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



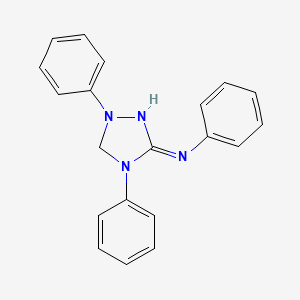

![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
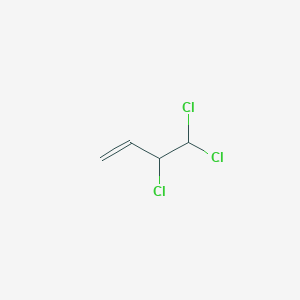
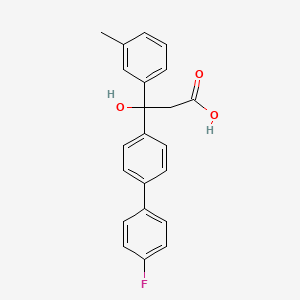
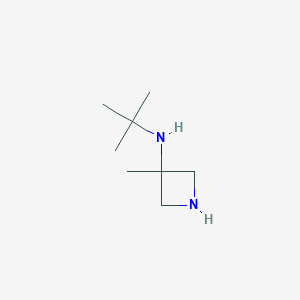
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
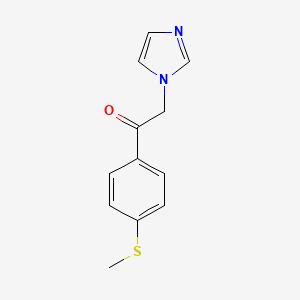
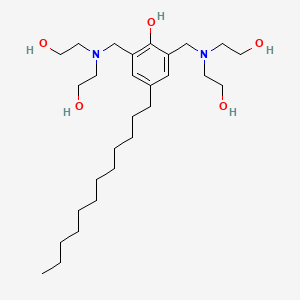
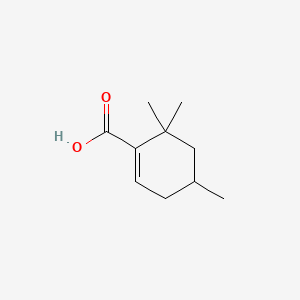
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

